Dowex marathon wga

Übersicht

Beschreibung

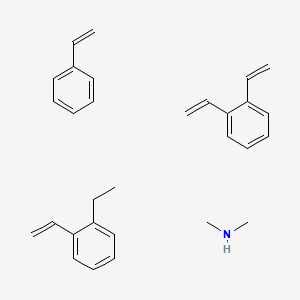

1,2-bis(ethenyl)benzene, 1-ethenyl-2-ethylbenzene, N-methylmethanamine, and styrene are organic compounds with significant importance in various fields of chemistry and industry. These compounds are known for their unique chemical structures and properties, which make them valuable in different applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2-bis(ethenyl)benzene can be synthesized through the reaction of benzene with ethylene in the presence of a catalyst such as copper(I) iodide . The reaction typically involves heating the reactants to high temperatures to facilitate the formation of the desired product.

1-ethenyl-2-ethylbenzene can be prepared through electrophilic aromatic substitution reactions, where benzene is reacted with ethylene and ethyl groups under specific conditions . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained.

N-methylmethanamine is commonly synthesized through the reaction of formaldehyde with methylamine . This reaction is typically carried out under controlled conditions to ensure the formation of the desired amine product.

Styrene is produced industrially through the dehydrogenation of ethylbenzene . This process involves the use of a catalyst and high temperatures to convert ethylbenzene into styrene.

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-bis(ethenyl)benzene undergoes various chemical reactions, including electrophilic aromatic substitution, oxidation, and reduction . Common reagents used in these reactions include bromine, nitric acid, and hydrogen gas. Major products formed from these reactions include substituted benzenes and reduced aromatic compounds.

1-ethenyl-2-ethylbenzene also undergoes electrophilic aromatic substitution reactions, as well as oxidation and reduction . Common reagents include bromine, sulfuric acid, and hydrogen gas. The major products formed include substituted benzenes and reduced aromatic compounds.

N-methylmethanamine participates in nucleophilic substitution reactions, where it reacts with alkyl halides to form secondary and tertiary amines . Common reagents include alkyl halides and bases. The major products formed are secondary and tertiary amines.

Styrene undergoes polymerization reactions to form polystyrene, a widely used plastic . Common reagents include initiators such as benzoyl peroxide. The major product formed is polystyrene.

Wissenschaftliche Forschungsanwendungen

Key Applications

-

Water Treatment

- Demineralization : Dowex Marathon WGA is used in mixed bed demineralizers where it effectively removes anions from water, contributing to the production of high-purity water essential for industrial processes.

- Silica Removal : The resin's high capacity for silica removal makes it ideal for treating water with high silica content, which is critical in power generation and semiconductor manufacturing.

-

Pharmaceutical Industry

- Drug Stabilization : The resin is utilized to stabilize drugs by controlling the release of active pharmaceutical ingredients (APIs). Its ion-exchange properties help in maintaining the desired concentration of APIs in formulations.

- Taste Masking : this compound can be employed as a taste-masking agent in oral formulations, enhancing patient compliance by improving the palatability of medications.

-

Environmental Applications

- Heavy Metal Removal : The resin is effective in removing heavy metals from wastewater, making it a valuable tool for environmental remediation efforts.

- Nutrient Recovery : It can be used to recover nutrients from agricultural runoff, promoting sustainable practices in agriculture.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C30H37N |

| Functional Group | Tertiary Amine |

| Matrix | Styrene-DVB |

| Total Exchange Capacity | 1.2 eq/L |

| Mean Particle Size | 650 ± 50 µm |

| Water Content | 50-60% |

| Uniformity Coefficient | ≤ 1.1 |

Case Study 1: Water Demineralization

In a study conducted at a power plant, this compound was utilized in conjunction with strong base resins to enhance the efficiency of demineralization processes. The results indicated a significant reduction in operational costs due to the resin's rapid exchange kinetics and high throughput capacity. The plant reported a decrease in silica leakage and improved water quality, essential for boiler operations.

Case Study 2: Pharmaceutical Formulation

A pharmaceutical company employed this compound in the formulation of a sustained-release drug product. By optimizing the ion-exchange process, the company achieved a controlled release profile that enhanced therapeutic efficacy while minimizing side effects. Patient feedback indicated higher satisfaction due to improved taste and effectiveness.

Wirkmechanismus

1,2-bis(ethenyl)benzene exerts its effects through electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by electrophiles . The molecular targets include the aromatic ring and the substituents attached to it.

1-ethenyl-2-ethylbenzene also undergoes electrophilic aromatic substitution reactions, with the aromatic ring being the primary target . The pathways involved include the formation of a sigma complex and subsequent deprotonation.

N-methylmethanamine acts as a nucleophile in substitution reactions, where it attacks electrophilic centers in other molecules . The molecular targets include alkyl halides and other electrophilic compounds.

Styrene undergoes polymerization reactions, where the vinyl group reacts with initiators to form long polymer chains . The molecular targets include the vinyl group and the initiators used in the reaction.

Vergleich Mit ähnlichen Verbindungen

1,2-bis(ethenyl)benzene is similar to other substituted benzenes such as 1,4-bis(ethenyl)benzene and 1,3-bis(ethenyl)benzene . its unique structure allows for different reactivity and applications.

1-ethenyl-2-ethylbenzene is similar to other ethyl-substituted benzenes such as 1-ethyl-3-ethylbenzene and 1-ethyl-4-ethylbenzene . Its unique structure provides different chemical properties and uses.

N-methylmethanamine is similar to other methylamines such as dimethylamine and trimethylamine . Its unique reactivity makes it valuable in specific applications.

Styrene is similar to other vinyl compounds such as vinyl chloride and vinyl acetate . Its unique polymerization properties make it widely used in the production of plastics.

Biologische Aktivität

Dowex Marathon WGA is a specialized ion exchange resin that has garnered attention for its unique properties and applications in various biological contexts. This article delves into the biological activity associated with this compound, exploring its chemical characteristics, mechanisms of action, and relevant case studies.

Chemical Characteristics

This compound, with a CAS number of 69011-17-2, is a high-performance ion exchange resin primarily composed of styrene-divinylbenzene copolymer. It exhibits a molecular weight of approximately 411.62 g/mol and is characterized by a high degree of crosslinking, which enhances its stability and performance in various applications . The resin's structural integrity allows it to withstand compressive and oxidative stresses, making it suitable for diverse industrial and research applications.

| Property | Value |

|---|---|

| Molecular Formula | C30H37N |

| Molecular Weight | 411.621 g/mol |

| Boiling Point | 187.3 °C |

| Flash Point | 58.8 °C |

| Density | Not Available |

The biological activity of this compound can be attributed to its capacity to interact with various biomolecules. The resin's affinity for certain carbohydrates and proteins enables it to function effectively in biochemical assays and purification processes. Specifically, its ability to bind to N-acetyl-D-glucosamine and sialic acid residues makes it valuable for tracing neural connections in neuroscience research .

Applications in Biological Research

- Neural Tracing : this compound has been utilized as a tracer in neuroanatomical studies. Its conjugation with fluorescent markers allows for high-resolution imaging of neuronal pathways, facilitating the mapping of brain circuits .

- Biochemical Purification : The resin is employed in the purification of glycoproteins and other biomolecules due to its selective binding properties, which can enhance the yield and purity of target compounds.

Case Studies

Several studies have highlighted the effectiveness of this compound in biological applications:

- Study on Neural Circuit Mapping : A study utilized WGA conjugated with Alexa fluorophores to trace axonal projections in the mouse cerebellum. This approach demonstrated the resin's capability to provide clear visibility of neural pathways, aiding in the understanding of motor control mechanisms .

- Glycoprotein Isolation : Research indicated that using this compound facilitated the isolation of glycoproteins from complex mixtures, showcasing its utility in biochemical assays where specific binding interactions are crucial .

Comparative Analysis

To further illustrate the effectiveness of this compound compared to other ion exchange resins, a table summarizing key characteristics and applications is provided below:

| Resin Type | Binding Affinity | Application Area | Stability |

|---|---|---|---|

| This compound | High (specific sugars) | Neuroanatomical tracing | Excellent |

| Dowex C10 | Moderate | Water treatment | Good |

| Dowex WBA | Low | General ion exchange | Moderate |

Eigenschaften

IUPAC Name |

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;N-methylmethanamine;styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8.C2H7N/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-2/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2;3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQUJHSIERAWNRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.CNC.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69011-17-2 | |

| Record name | Methanamine, N-methyl-, reaction products with chloromethylated divinylbenzene-ethenylethylbenzene-styrene polymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copolymer of styrene and divinylbenzene, dimethylaminomethylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.